molecular formula C16H15N3O4 B8042868 2-(4-methyl-1,5-dioxo-6H-pyridazino[4,5-c]quinolin-2-yl)ethyl acetate

2-(4-methyl-1,5-dioxo-6H-pyridazino[4,5-c]quinolin-2-yl)ethyl acetate

Cat. No.: B8042868
M. Wt: 313.31 g/mol
InChI Key: XJQKGOJAOJMISB-UHFFFAOYSA-N
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Description

2-(4-methyl-1,5-dioxo-6H-pyridazino[4,5-c]quinolin-2-yl)ethyl acetate is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine and its derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound features a pyridazinoquinoline core, which is a bicyclic structure combining pyridazine and quinoline rings, making it a unique and potentially valuable molecule in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-1,5-dioxo-6H-pyridazino[4,5-c]quinolin-2-yl)ethyl acetate typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of appropriate intermediates under controlled conditionsThe final step often involves esterification to introduce the ethyl acetate group .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-methyl-1,5-dioxo-6H-pyridazino[4,5-c]quinolin-2-yl)ethyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile used .

Scientific Research Applications

2-(4-methyl-1,5-dioxo-6H-pyridazino[4,5-c]quinolin-2-yl)ethyl acetate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Its biological activity makes it a candidate for studying various biochemical pathways and interactions.

    Medicine: Due to its potential pharmacological properties, it is investigated for use in developing new drugs for treating diseases such as cancer and infections.

    Industry: It can be used in the development of new materials with specific properties, such as antimicrobial coatings.

Mechanism of Action

The mechanism of action of 2-(4-methyl-1,5-dioxo-6H-pyridazino[4,5-c]quinolin-2-yl)ethyl acetate involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects. The exact pathways involved depend on the specific biological context and the nature of the disease being targeted .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine derivatives, such as pyridazinone and pyridazine-based drugs like Zardaverine and Emorfazone . These compounds share a similar core structure but differ in their functional groups and overall molecular architecture.

Uniqueness

What sets 2-(4-methyl-1,5-dioxo-6H-pyridazino[4,5-c]quinolin-2-yl)ethyl acetate apart is its unique combination of the pyridazine and quinoline rings, which may confer distinct pharmacological properties. This unique structure could result in different biological activities and therapeutic potential compared to other pyridazine derivatives .

Properties

IUPAC Name

2-(4-methyl-1,5-dioxo-6H-pyridazino[4,5-c]quinolin-2-yl)ethyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-9-13-14(11-5-3-4-6-12(11)17-15(13)21)16(22)19(18-9)7-8-23-10(2)20/h3-6H,7-8H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQKGOJAOJMISB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C(=O)NC3=CC=CC=C32)CCOC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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